molecular formula C9H6F3NO5 B1503470 Methyl 5-nitro-2-(trifluoromethoxy)benzoate CAS No. 307989-42-0

Methyl 5-nitro-2-(trifluoromethoxy)benzoate

Cat. No. B1503470
M. Wt: 265.14 g/mol
InChI Key: DHUVHNWENISJQN-UHFFFAOYSA-N
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Patent
US06562807B2

Procedure details

5-Nitro-2-trifluoromethoxybenzoic acid methyl ester (5.69 g, 21.5 mmol) was dissolved in ethanol 99.9% (80 mL) and added stannous(II)chloride dihydrate (24.2 g, 107 mmol). The suspension was stirred at 75° C. for 2 hours and then concentrated in vacuo. The residue was added ethyl acetate (100 mL) and water (50 mL) and pH was adjusted to pH 8 with 4 N sodium hydroxide (50 mL). The liquid was decanted from the fine precipitation, which occurred, and the precipitate was washed with ethyl acetate and decanted twice. The combine organic phases were washed with water:saturated sodium chloride (1:1) solution (2×100 mL), dried (magnesium sulphate) and concentrated in vacuo. The residue was purified by column chromatography (120 g silica) using ethyl acetate:heptane (1:1) as eluent to give 3.8 g of 5-amino-2-trifluoromethoxybenzoic acid methyl ester.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous(II)chloride dihydrate
Quantity
24.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[O:13][C:14]([F:17])([F:16])[F:15]>C(O)C>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[O:13][C:14]([F:15])([F:17])[F:16]

Inputs

Step One
Name
Quantity
5.69 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
stannous(II)chloride dihydrate
Quantity
24.2 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 75° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was added ethyl acetate (100 mL) and water (50 mL) and pH
CUSTOM
Type
CUSTOM
Details
The liquid was decanted from the fine precipitation, which
WASH
Type
WASH
Details
the precipitate was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
decanted twice
WASH
Type
WASH
Details
The combine organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium chloride (1:1) solution (2×100 mL), dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (120 g silica)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)N)OC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.